6-ethynyl-1,3-dioxaindane-5-carbaldehyde

Catalog No.
S2802425
CAS No.
151692-56-7
M.F
C10H6O3
M. Wt
174.155
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-ethynyl-1,3-dioxaindane-5-carbaldehyde

CAS Number

151692-56-7

Product Name

6-ethynyl-1,3-dioxaindane-5-carbaldehyde

IUPAC Name

6-ethynyl-1,3-benzodioxole-5-carbaldehyde

Molecular Formula

C10H6O3

Molecular Weight

174.155

InChI

InChI=1S/C10H6O3/c1-2-7-3-9-10(13-6-12-9)4-8(7)5-11/h1,3-5H,6H2

InChI Key

YBHOOJWTBANPKV-UHFFFAOYSA-N

SMILES

C#CC1=CC2=C(C=C1C=O)OCO2

Solubility

not available

6-Ethynyl-1,3-dioxaindane-5-carbaldehyde is an organic compound characterized by its unique structure, which includes a dioxole ring and an ethynyl substituent. Its molecular formula is C10H8O3C_{10}H_{8}O_{3}, and it has a molecular weight of approximately 176.17 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

The chemical reactivity of 6-ethynyl-1,3-dioxaindane-5-carbaldehyde can be attributed to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: The aldehyde can be reduced to primary alcohols using reducing agents such as sodium borohydride.
  • Substitution Reactions: The ethynyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under suitable conditions.

These reactions make the compound versatile for further chemical transformations and synthesis of more complex molecules.

The synthesis of 6-ethynyl-1,3-dioxaindane-5-carbaldehyde can be achieved through several methods:

  • Starting Material Preparation: The synthesis often begins with the preparation of a suitable dioxole precursor.
  • Ethynylation: The introduction of the ethynyl group can be accomplished via Sonogashira coupling or similar methods involving terminal alkynes.
  • Formylation: Following ethynylation, formylation at the 5-position can be achieved using reagents such as paraformaldehyde or other formylating agents under acidic or basic conditions.

These steps require careful optimization of reaction conditions to yield the desired product efficiently.

6-Ethynyl-1,3-dioxaindane-5-carbaldehyde has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potential applications in drug discovery due to its unique structure and reactivity.
  • Material Science: It may find uses in developing specialty chemicals and materials with specific properties.

Interaction studies involving 6-ethynyl-1,3-dioxaindane-5-carbaldehyde primarily focus on its reactivity with biological molecules. The aldehyde group may react with nucleophiles such as amines or thiols, leading to the formation of stable adducts. These interactions could be explored further to understand their implications in biological systems and potential therapeutic effects.

To better understand the uniqueness of 6-ethynyl-1,3-dioxaindane-5-carbaldehyde, it can be compared with several similar compounds:

Compound NameStructure FeaturesUnique Aspects
6-Methoxy-1,3-dioxaindane-5-carbaldehydeContains a methoxy group instead of ethynylDifferent electronic properties due to methoxy group
6-Hydroxy-1,3-dioxaindane-5-carbaldehydeContains a hydroxy groupIncreased polarity and potential hydrogen bonding
6-Ethoxy-1,3-dioxaindane-5-carbaldehydeContains an ethoxy groupDifferent steric hindrance and reactivity

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and potential applications. The presence of the ethynyl group in 6-ethynyl-1,3-dioxaindane-5-carbaldehyde contributes to its unique properties and potential utility in synthetic chemistry and medicinal applications.

XLogP3

1.4

Dates

Modify: 2024-04-14

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